molecular formula C7H10ClN B3010174 2-(2-Chloroethyl)-1-methyl-1H-pyrrole CAS No. 1314902-61-8

2-(2-Chloroethyl)-1-methyl-1H-pyrrole

Cat. No. B3010174
CAS RN: 1314902-61-8
M. Wt: 143.61
InChI Key: KRQKEWPDZAKGGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed description of how the compound can be synthesized from readily available starting materials. It may also include yield percentages and optimal conditions for the synthesis .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine these .


Chemical Reactions Analysis

This section would describe the chemical reactions that the compound undergoes, including the reactants, products, and conditions for each reaction .


Physical And Chemical Properties Analysis

This would include properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents .

Mechanism of Action

If the compound is biologically active, this section would describe how it interacts with biological systems or processes .

Safety and Hazards

This section would describe any known hazards associated with the compound, such as toxicity, flammability, or environmental impact .

Future Directions

This would involve a discussion of areas for future research, such as potential applications of the compound, unanswered questions about its properties or behavior, or ways to improve its synthesis .

properties

IUPAC Name

2-(2-chloroethyl)-1-methylpyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN/c1-9-6-2-3-7(9)4-5-8/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQKEWPDZAKGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroethyl)-1-methyl-1H-pyrrole

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